molecular formula C22H22N2O B5704811 4-(dimethylamino)-N-(diphenylmethyl)benzamide

4-(dimethylamino)-N-(diphenylmethyl)benzamide

Cat. No. B5704811
M. Wt: 330.4 g/mol
InChI Key: AREOYTABIWTLEZ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(diphenylmethyl)benzamide, also known as DMDB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMDB is a member of the benzamide family and has been found to have significant biological activity in various studies.

Mechanism of Action

4-(dimethylamino)-N-(diphenylmethyl)benzamide has been found to have a complex mechanism of action, which involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 4-(dimethylamino)-N-(diphenylmethyl)benzamide has also been found to inhibit the activity of monoamine oxidase, which is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(diphenylmethyl)benzamide has been found to have various biochemical and physiological effects in the body. It has been found to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. 4-(dimethylamino)-N-(diphenylmethyl)benzamide has also been found to have antioxidant activity and may help to protect against oxidative stress. In addition, 4-(dimethylamino)-N-(diphenylmethyl)benzamide has been found to have anti-inflammatory activity and may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-N-(diphenylmethyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified for research purposes. It has also been found to have significant biological activity, which makes it a useful tool for studying various biological processes. However, 4-(dimethylamino)-N-(diphenylmethyl)benzamide also has limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. In addition, 4-(dimethylamino)-N-(diphenylmethyl)benzamide has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for research on 4-(dimethylamino)-N-(diphenylmethyl)benzamide. One potential area of research is the development of 4-(dimethylamino)-N-(diphenylmethyl)benzamide-based therapeutics for the treatment of various diseases. 4-(dimethylamino)-N-(diphenylmethyl)benzamide has been found to have significant potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease, and further research in this area could lead to the development of new treatments. Another potential area of research is the study of the mechanism of action of 4-(dimethylamino)-N-(diphenylmethyl)benzamide. 4-(dimethylamino)-N-(diphenylmethyl)benzamide has a complex mechanism of action, and further research in this area could help to elucidate its biological effects. Finally, future research could focus on the development of new synthesis methods for 4-(dimethylamino)-N-(diphenylmethyl)benzamide that could improve its solubility and make it more useful for lab experiments.

Synthesis Methods

4-(dimethylamino)-N-(diphenylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-chloro-N-(diphenylmethyl)benzamide with dimethylamine. The resulting product is then purified through column chromatography to obtain pure 4-(dimethylamino)-N-(diphenylmethyl)benzamide. This synthesis method has been used in various studies to obtain 4-(dimethylamino)-N-(diphenylmethyl)benzamide for research purposes.

Scientific Research Applications

4-(dimethylamino)-N-(diphenylmethyl)benzamide has been found to have significant potential in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(dimethylamino)-N-(diphenylmethyl)benzamide has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.

properties

IUPAC Name

N-benzhydryl-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-24(2)20-15-13-19(14-16-20)22(25)23-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREOYTABIWTLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(diphenylmethyl)benzamide

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